molecular formula C19H22N2O B14809243 1-Benzyl-1-(cyclobutylmethyl)-3-phenylurea

1-Benzyl-1-(cyclobutylmethyl)-3-phenylurea

Cat. No.: B14809243
M. Wt: 294.4 g/mol
InChI Key: SXASQGSJXSZHHV-UHFFFAOYSA-N
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Description

1-Benzyl-1-(cyclobutylmethyl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyl group, a cyclobutylmethyl group, and a phenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1-(cyclobutylmethyl)-3-phenylurea typically involves the reaction of benzylamine, cyclobutylmethylamine, and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Benzylamine reacts with phenyl isocyanate to form N-benzyl-N’-phenylurea.

    Step 2: Cyclobutylmethylamine is then introduced to the reaction mixture, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1-(cyclobutylmethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-(cyclobutylmethyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Benzyl-1-(cyclobutylmethyl)-3-phenylurea can be compared with other similar compounds to highlight its uniqueness:

    1-Benzyl-3-phenylurea: Lacks the cyclobutylmethyl group, which may affect its chemical reactivity and biological activity.

    1-Cyclobutylmethyl-3-phenylurea: Lacks the benzyl group, which may influence its binding affinity to molecular targets.

    1-Benzyl-1-(cyclopropylmethyl)-3-phenylurea: Contains a cyclopropylmethyl group instead of a cyclobutylmethyl group, which may alter its steric and electronic properties.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

1-benzyl-1-(cyclobutylmethyl)-3-phenylurea

InChI

InChI=1S/C19H22N2O/c22-19(20-18-12-5-2-6-13-18)21(15-17-10-7-11-17)14-16-8-3-1-4-9-16/h1-6,8-9,12-13,17H,7,10-11,14-15H2,(H,20,22)

InChI Key

SXASQGSJXSZHHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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